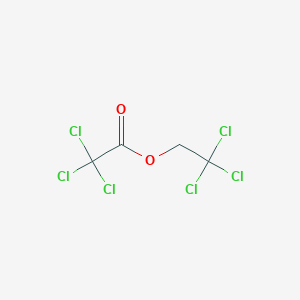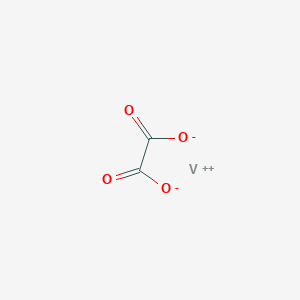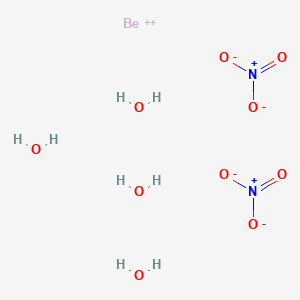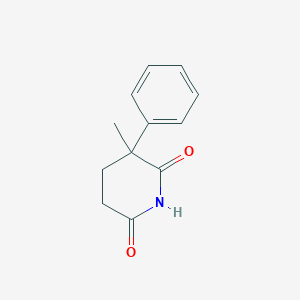
2,6-Piperidinedione, 3-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 3-methyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is a cyclic imide derivative. MPP has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, MPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
MPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. The exact biochemical and physiological effects of MPP are still being studied, and more research is needed to fully understand its pharmacological properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is its relatively simple synthesis method. MPP can be synthesized in large quantities, making it a cost-effective compound for research studies. However, one limitation of using MPP in lab experiments is its limited solubility in water. This can make it difficult to dissolve MPP in aqueous solutions, which may limit its application in certain research studies.
Orientations Futures
There are several future directions for the study of MPP. One potential direction is the development of new painkillers based on the structure of MPP. Another potential direction is the development of new materials based on the unique properties of MPP. Additionally, more research is needed to fully understand the pharmacological properties of MPP and its potential application in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 3-methyl-3-phenylglutaric anhydride with ammonia in the presence of a catalyst. The reaction yields MPP as a white crystalline solid with a melting point of 168-170°C. The synthesis of MPP is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
MPP has been studied extensively for its potential application in medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. MPP has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, MPP has been studied for its potential application in the development of new polymers. The unique properties of MPP make it an attractive candidate for the development of new materials with improved mechanical and thermal properties.
Propriétés
Numéro CAS |
14149-35-0 |
|---|---|
Nom du produit |
2,6-Piperidinedione, 3-methyl-3-phenyl- |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
Clé InChI |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



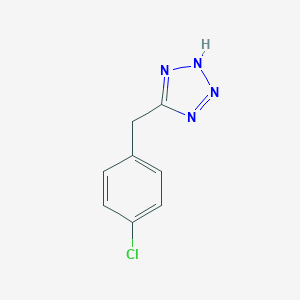
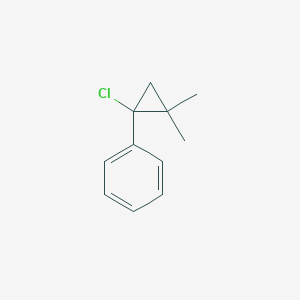
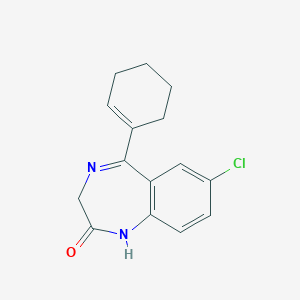
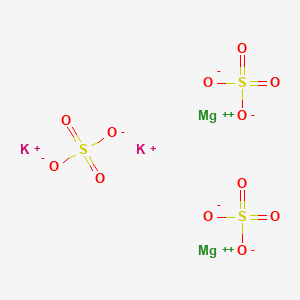
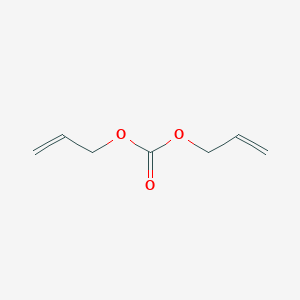
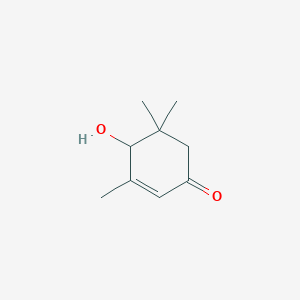
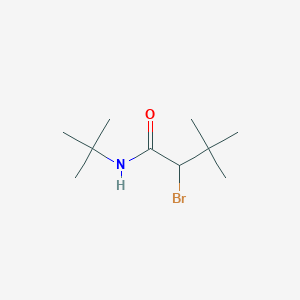
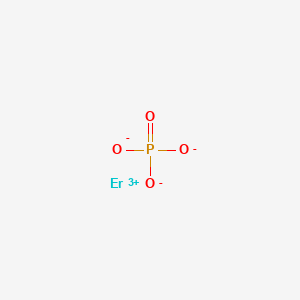

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
